molecular formula C18H17FN2OS B2604586 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone CAS No. 851865-29-7

1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone

Cat. No.: B2604586
CAS No.: 851865-29-7
M. Wt: 328.41
InChI Key: HOLLWAFLOCBKTL-UHFFFAOYSA-N
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Description

1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the thioether linkage: This step involves the reaction of 3-fluorobenzyl chloride with a thiol compound under basic conditions to form the 3-fluorobenzyl thioether.

    Imidazole ring formation: The thioether is then reacted with an appropriate imidazole precursor under acidic or basic conditions to form the imidazole ring.

    Ketone formation: Finally, the imidazole derivative is reacted with a phenylacetyl chloride or a similar reagent to introduce the ketone functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone depends on its interaction with molecular targets. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can modulate biological pathways and lead to therapeutic effects.

    Disrupting cellular processes: The compound’s unique structure allows it to interfere with cellular functions, potentially leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone
  • 1-(2-((3-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone
  • 1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone

Uniqueness

1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c19-16-8-4-7-15(11-16)13-23-18-20-9-10-21(18)17(22)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLLWAFLOCBKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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